REACTION_CXSMILES
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[N+:1]([O-:4])(O)=[O:2].[O:5]1[CH2:9][CH2:8][C:7]2[CH:10]=[CH:11][CH:12]=[C:13]([C:14]([OH:16])=[O:15])[C:6]1=2>FC(F)(F)C(O)=O>[N+:1]([C:11]1[CH:12]=[C:13]([C:14]([OH:16])=[O:15])[C:6]2[O:5][CH2:9][CH2:8][C:7]=2[CH:10]=1)([O-:4])=[O:2]
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Name
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|
Quantity
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9 mL
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Type
|
reactant
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Smiles
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[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
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O1C2=C(CC1)C=CC=C2C(=O)O
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Name
|
|
Quantity
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45 mL
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Type
|
solvent
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Smiles
|
FC(C(=O)O)(F)F
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
After 4 hours the mixture was quenched into ice-water (150 ml)
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Duration
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4 h
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Type
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FILTRATION
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Details
|
the mixture filtered
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Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC2=C(OCC2)C(=C1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |